molecular formula C13H21NO B13272006 (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL

(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL

Cat. No.: B13272006
M. Wt: 207.31 g/mol
InChI Key: HLAQDBXAZQWHPF-ZDUSSCGKSA-N
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Description

(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL typically involves multi-step organic reactions One common method is the asymmetric synthesis, which ensures the production of the desired enantiomer

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of chiral catalysts to achieve high enantiomeric purity. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. Key steps include the use of protecting groups to prevent side reactions and the application of chromatographic techniques for purification.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halides.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL: The enantiomer of the compound, with similar chemical properties but different biological activities.

    Phenylpropanolamine: A structurally related compound with different substituents on the phenyl ring.

    Amphetamine: Shares the phenyl and amino groups but lacks the hydroxyl group.

Uniqueness

(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in research and therapeutic applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(3S)-3-amino-3-[4-(2-methylpropyl)phenyl]propan-1-ol

InChI

InChI=1S/C13H21NO/c1-10(2)9-11-3-5-12(6-4-11)13(14)7-8-15/h3-6,10,13,15H,7-9,14H2,1-2H3/t13-/m0/s1

InChI Key

HLAQDBXAZQWHPF-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)[C@H](CCO)N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

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